molecular formula C5H2Br2ClN B1392315 2,5-Dibromo-4-chloropyridine CAS No. 1033203-47-2

2,5-Dibromo-4-chloropyridine

Cat. No.: B1392315
CAS No.: 1033203-47-2
M. Wt: 271.34 g/mol
InChI Key: YDMJVRYOYZGRDT-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-chloropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2ClN. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the pyridine ring, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

2,5-Dibromo-4-chloropyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450. The interactions between this compound and these biomolecules are primarily driven by its halogen atoms, which can form halogen bonds with amino acid residues in proteins, thereby influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Studies have shown that this compound remains relatively stable under inert atmosphere and low temperatures (2-8°C). Prolonged exposure to light or higher temperatures can result in its degradation, which may affect its long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. It is crucial to determine the optimal dosage range to minimize toxic effects while maximizing the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These metabolic interactions can influence the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its biochemical activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-chloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2,5-dibromopyridine, which undergoes chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-chloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dibromo-4-chloropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromo-4-chloropyridine is unique due to the specific arrangement of bromine and chlorine atoms on the pyridine ring. This configuration allows for selective reactions and the formation of diverse products, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dibromo-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMJVRYOYZGRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695540
Record name 2,5-Dibromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033203-47-2
Record name 2,5-Dibromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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